molecular formula C17H16N2O2 B1414881 4-Methoxy-3-(quinolin-2-ylmethoxy)aniline CAS No. 1042626-49-2

4-Methoxy-3-(quinolin-2-ylmethoxy)aniline

Cat. No. B1414881
CAS RN: 1042626-49-2
M. Wt: 280.32 g/mol
InChI Key: CWXMAMANXYYOFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Methoxy-3-(quinolin-2-ylmethoxy)aniline” is a chemical compound with the CAS Number: 1042626-49-2. It has a molecular weight of 280.33 . This compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI Code: 1S/C17H16N2O2/c1-20-16-9-7-13 (18)10-17 (16)21-11-14-8-6-12-4-2-3-5-15 (12)19-14/h2-10H,11,18H2,1H3 .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

4-Methoxy-3-(quinolin-2-ylmethoxy)aniline and its derivatives are primarily used in the synthesis and characterization of various chemical compounds. For instance, an efficient method has been developed for synthesizing substituted 4-methoxy-1H-quinolin-2-ones, starting from substituted anilines under various conditions. This process involves multiple steps, including the synthesis of substituted 2,4-dichloroquinolines and 2,4-dimethoxyquinolines, eventually leading to the titled compounds (Ramasamy, Balasubramaniam, & Mohan, 2010).

Antimicrobial and Antitubercular Activity

Several derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. A significant activity against bacterial and fungal strains has been observed in some derivatives. This includes the investigation of substituted ethyl 2-(quinolin-4-yl)propanoates and their potent activity against Helicobacter pylori, indicating potential applications in treating bacterial infections (Khan, Miller, Rainsford, & Zhou, 2013). Additionally, compounds synthesized via one-pot cyclocondensation have shown notable in vitro antitubercular activity, demonstrating potential as antitubercular agents (Deshmukh et al., 2019).

Anticancer Research

Some derivatives of this compound, such as 4-anilinofuro[2,3-b]quinoline derivatives, have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines. These compounds, particularly 1-[4-(Furo[2,3-b]quinolin-4-ylamino)phenyl]ethanone, demonstrated more activity than certain clinically used anticancer drugs, highlighting their potential as anticancer agents (Chen et al., 2002).

Other Applications

The derivatives of this compound have also been explored in other areas, such as the development of Rho-kinase inhibitors, which play a significant role in arterial hypertension (Letellier et al., 2008), and in the synthesis of polyamides with high thermal stability and solubility, indicating potential applications in material science (Ghaemy & Bazzar, 2010).

Safety and Hazards

This compound is associated with several hazard statements, including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking, or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Future Directions

Quinazoline derivatives have been the focus of considerable research due to their wide range of biological properties . Future research may continue to explore the potential applications of these compounds in various fields, including medicinal chemistry.

properties

IUPAC Name

4-methoxy-3-(quinolin-2-ylmethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-20-16-9-7-13(18)10-17(16)21-11-14-8-6-12-4-2-3-5-15(12)19-14/h2-10H,11,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWXMAMANXYYOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N)OCC2=NC3=CC=CC=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.